[(2R)-3,3-dimethyloxiran-2-yl]methanol is a chemical compound with the molecular formula and a molecular weight of approximately . This compound is classified as an epoxide alcohol, characterized by its three-membered cyclic ether structure (the oxirane ring) and a hydroxymethyl group. It is also known by its CAS number 62748-09-8 .
The synthesis of [(2R)-3,3-dimethyloxiran-2-yl]methanol can be achieved through several methods, primarily focusing on the epoxidation of 3,3-dimethyl-2-butanol. One common approach employs m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under controlled conditions to facilitate the formation of the epoxide .
The structure of [(2R)-3,3-dimethyloxiran-2-yl]methanol features:
[(2R)-3,3-dimethyloxiran-2-yl]methanol is involved in various chemical reactions:
The specific conditions for these reactions vary based on the desired product:
The mechanism of action for [(2R)-3,3-dimethyloxiran-2-yl]methanol involves its reactivity due to the strained oxirane ring. This strain makes the ring susceptible to nucleophilic attack, allowing it to form covalent bonds with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to inhibition or modification of enzyme activity, making it significant in biochemical pathways .
The compound shows stability under standard laboratory conditions but should be handled with care due to its reactive nature as an epoxide .
[(2R)-3,3-dimethyloxiran-2-yl]methanol has several scientific applications:
This compound's unique properties and reactivity make it valuable in both academic research and industrial applications, highlighting its significance in the field of organic chemistry.
[(2R)-3,3-Dimethyloxiran-2-yl]methanol (CAS 62748-09-8), systematically named (R)-(3,3-dimethyloxiran-2-yl)methanol and alternatively known as (R)-dimethylglicidol or (2R)-2,3-epoxy-3-methyl-1-butanol, represents a chiral epoxide of significant synthetic utility [1] [4]. This oxygen-containing heterocycle features a strained oxirane ring with two geminal methyl groups at C3 and a hydroxymethyl substituent at the stereogenic C2 position. Its molecular formula is C5H10O2 with a molecular weight of 102.132 g/mol [4]. The compound typically exists as a liquid requiring storage at -10°C with ice pack shipping to preserve stereochemical integrity [1] [2]. With increasing emphasis on stereoselective synthesis in pharmaceutical intermediates and fine chemicals, efficient access to enantiopure forms of this epoxide alcohol has driven methodological innovations in epoxidation chemistry, asymmetric catalysis, and sustainable process design. This review comprehensively examines contemporary synthetic approaches to this molecule, focusing on stereochemical control, catalytic efficiency, and emerging green chemistry paradigms.
Table 1: Physicochemical Properties of [(2R)-3,3-dimethyloxiran-2-yl]methanol
Property | Value | Reference |
---|---|---|
CAS Registry Number | 62748-09-8 | [4] |
IUPAC Name | [(2R)-3,3-dimethyloxiran-2-yl]methanol | [1] |
Molecular Formula | C5H10O2 | [4] |
Molecular Weight | 102.132 g/mol | [4] |
Exact Mass | 102.068 g/mol | [4] |
Physical Form | Liquid | [1] |
Storage Temperature | -10°C | [1] |
Chiral Descriptor | (R)-enantiomer | [1] [4] |
Enantioselective functionalization of [(2R)-3,3-dimethyloxiran-2-yl]methanol capitalizes on the inherent reactivity of its strained oxirane ring and primary alcohol functionality. The electron-deficient nature of the epoxide ring facilitates regioselective nucleophilic attack at the less substituted C2 position, while steric bias from the 3,3-dimethyl substituents enhances stereodifferentiation. The hydroxymethyl group serves as a versatile handle for derivatization or as a coordinating element in directed reactions. Sharpless asymmetric epoxidation, though traditionally applied to allylic alcohols, provides fundamental insights into the titanium-tartrate mediated stereoselective oxidation that could be adapted for precursors to this molecule [3]. The Katsuki-Sharpless protocol enables predictable stereochemical outcomes through catalyst tuning, where the chiral ligand environment directs oxygen transfer to the olefin face [3].
More sophisticated metal-catalyzed epoxidations employ chiral transition metal complexes to achieve high enantiomeric excess. Jacobsen-Katsuki salen complexes demonstrate particular efficacy for cis-disubstituted olefins, with manganese(III)-salen catalysts activating oxidants like iodosylbenzene or m-CPBA through oxygen-rebound mechanisms [3]. Computational analyses reveal that stereocontrol in these systems arises from precise substrate positioning within the chiral pocket, where the 3,3-dimethyl substituents of precursor alkenes experience favorable van der Waals contacts. This spatial arrangement enables enantioselectivities exceeding 90% ee in model substrates approaching the structural complexity of [(2R)-3,3-dimethyloxiran-2-yl]methanol precursors [3] [5].
Photoredox/chromium dual catalytic systems represent cutting-edge methodology for epoxide functionalization. Recent advances demonstrate synergistic radical-anion chemistry, where photoredox-generated radicals add to dienes before interception by chiral chromium complexes. The resulting allylchromium species undergoes enantioselective addition to aldehydes, producing functionalized derivatives of epoxy alcohols with exceptional stereocontrol (typically >95% ee) [6]. This radical-polar crossover approach enables the construction of complex homoallylic alcohol architectures while preserving epoxide chirality, demonstrating compatibility with drug-derived aldehydes including Ibuprofen and Fenofibrate derivatives [6]. The methodology exemplifies how chiral epoxides serve as versatile intermediates in multicomponent coupling strategies for molecular diversification.
Table 2: Synthetic Methodologies for [(2R)-3,3-dimethyloxiran-2-yl]methanol Derivatives
Method | Key Features | Stereoselectivity | Reference |
---|---|---|---|
Sharpless-Katsuki Epoxidation | Predictable stereocontrol via catalyst tuning | >90% ee | [3] |
Mn(III)-salen Catalysis | Oxygen rebound mechanism, cis-selectivity | 88-95% ee | [3] |
Photoredox/Cr Dual Catalysis | Radical-polar crossover, multicomponent | >95% ee | [6] |
Biocatalytic SNAr | Engineered enzymes, mild conditions | >99% ee | [7] |
The catalytic asymmetric synthesis of [(2R)-3,3-dimethyloxiran-2-yl]methanol derivatives exploits both metal-mediated and organocatalytic strategies to construct the oxirane ring with high optical purity. Asymmetric epoxidation of the corresponding allylic alcohol precursor, 3-methyl-2-buten-1-ol, represents the most direct approach. Vanadium-catalyzed systems employing tert-butyl hydroperoxide (TBHP) as oxidant and chiral hydroxamic acid ligands achieve enantioselectivities exceeding 85% ee for analogous trisubstituted olefins [3]. The mechanism involves peroxide coordination to vanadium, followed by allyl alcohol deprotonation and [2,3]-sigmatropic rearrangement through a six-membered transition state. Steric modulation of ligand architecture enhances facial discrimination for prochiral olefins bearing gem-dialkyl substituents.
Palladium-catalyzed asymmetric hydrosilylation of alkenes provides an alternative entry to chiral synthons applicable to epoxide synthesis. The Hayashi system utilizing MeO-MOP ligands achieves unusual 2,1-regioselectivity in terminal alkene hydrosilylation, producing chiral silanes that undergo Tamao-Fleming oxidation to secondary alcohols with >94% ee [5]. Applied to precursors of [(2R)-3,3-dimethyloxiran-2-yl]methanol, this methodology could generate key chiral intermediates for subsequent epoxide formation. The monodentate phosphine ligand creates a flexible chiral environment that accommodates sterically demanding substrates while suppressing β-hydride elimination pathways that lead to isomerization byproducts.
Asymmetric hydroformylation with rhodium-BINAPHOS complexes demonstrates complementary potential for constructing chiral aldehydes that can be cyclized to epoxides. Takaya and Nozaki's system achieves 82-83% ee in the hydroformylation of 1-alkenes, albeit with moderate branched-to-linear ratios [5]. Theoretical studies indicate that enantioselectivity arises primarily from the phosphine moiety's configuration, while the phosphite unit modulates transition state energy. For epoxide synthesis, the resulting chiral aldehydes could undergo Darzens condensation or Corey-Chaykovsky reactions to form trisubstituted epoxides with defined stereochemistry. More recently, chromium-catalyzed enantioselective transformations have emerged as powerful tools for constructing complex chiral molecules. The Nozaki-Hiyama-Kishi (NHK) reaction, employing chiral chromium-salen complexes, enables reductive coupling of aldehydes with halides to produce secondary alcohols with high diastereo- and enantiocontrol [6]. This methodology has been integrated with photoredox catalysis in three-component radical-polar crossover reactions, where alkyl radicals add to dienes before enantioselective aldehyde addition. Applied to glycidol derivatives, this technology enables the synthesis of complex epoxy alcohols containing quaternary stereocenters with >95% ee [6].
Sustainable synthesis of [(2R)-3,3-dimethyloxiran-2-yl]methanol emphasizes atom economy, renewable feedstocks, and biocatalytic methods to minimize environmental impact. Oxone-mediated epoxidation represents a particularly green approach, leveraging the triple salt (2KHSO5·KHSO4·K2SO4) as a safe, water-soluble oxidant [3]. This method generates minimal waste compared to peracid-based epoxidations and operates effectively under aqueous conditions. The reaction proceeds through an oxirane intermediate that undergoes in situ hydrolysis to the epoxide, achieving high conversion for electron-deficient olefins. For sterically encumbered substrates like those leading to 3,3-dimethyl epoxides, phase-transfer catalysis enhances reaction efficiency by improving oxidant-substrate contact in biphasic systems [3] [8].
Biocatalytic epoxidation using engineered enzymes offers unparalleled stereoselectivity under mild aqueous conditions. Recent advances in enzyme engineering have created biocatalysts capable of enantioselective nucleophilic substitutions (SNAr) with near-perfect stereocontrol (>99% ee) [7]. While traditionally applied to aromatic substitutions, these principles extend to epoxide formation through promiscuous activity of designed enzymes featuring activated arginine residues. The engineered enzyme SNAr1.3 demonstrates remarkable efficiency, achieving turnover frequencies of 0.15 s-1 and over 4,000 total turnovers [7]. This biocatalyst operates at ambient temperature in aqueous buffer, eliminating organic solvent requirements. The halide-binding pocket formed by Arg124 and Asp125 provides a template for selective substrate activation, suggesting potential applicability to epoxide ring-forming reactions through intramolecular displacement.
Solvent-free epoxidation using mechanochemical activation presents another green chemistry innovation. Ball milling techniques facilitate efficient mixing of solid alkene substrates with solid oxidants like urea-hydrogen peroxide (UHP) complexes, eliminating solvent waste while maintaining high yields. The continuous flow epoxidation technology further enhances sustainability by improving heat/mass transfer, reducing reaction volumes, and enabling precise control of residence times for sensitive epoxides. These systems typically employ immobilized catalysts (e.g., tungstate on alumina) and liquid or supercritical CO2 as reaction media, significantly reducing the environmental footprint associated with traditional batch processes [8].
Table 3: Green Chemistry Metrics for Epoxidation Methods
Method | Catalyst/Oxidant | Solvent | Key Advantage |
---|---|---|---|
Oxone-Mediated | KHSO5 | H2O | Water-soluble, minimal waste |
Biocatalytic | Engineered SNAr enzymes | Aqueous buffer | >99% ee, >4000 TON |
Continuous Flow | Immobilized tungstate | scCO2 | Reduced volume, precise control |
Mechanochemical | UHP complex | Solvent-free | Eliminates solvent waste |
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0